molecular formula C8H12F2N2O B2880361 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856041-76-3

1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2880361
CAS No.: 1856041-76-3
M. Wt: 190.194
InChI Key: NGUJJQKSTVWARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and an isopropoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole typically involves the introduction of the difluoromethyl and isopropoxymethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. The isopropoxymethyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl and isopropoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity to biological targets, while the isopropoxymethyl group can influence its metabolic stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

Uniqueness: 1-(Difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl and isopropoxymethyl groups on the pyrazole ring. This unique structure can result in distinct chemical and physical properties, such as enhanced lipophilicity and specific binding interactions with biological targets .

Properties

IUPAC Name

1-(difluoromethyl)-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-6(2)13-5-7-3-4-11-12(7)8(9)10/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJJQKSTVWARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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